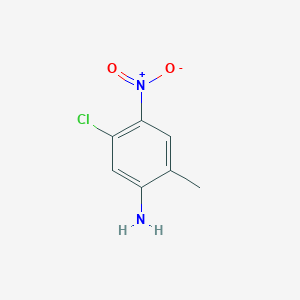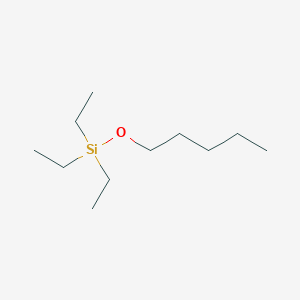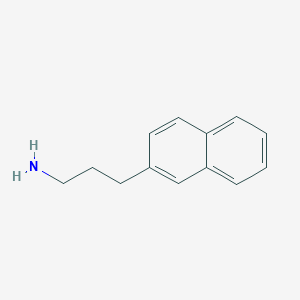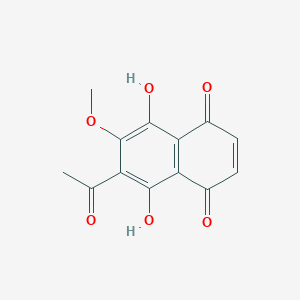![molecular formula C18H23N3O2 B082019 methyl 2-[2-amino-N-[3-(methylamino)propyl]anilino]benzoate CAS No. 13450-71-0](/img/structure/B82019.png)
methyl 2-[2-amino-N-[3-(methylamino)propyl]anilino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[2-amino-N-[3-(methylamino)propyl]anilino]benzoate is a chemical compound that belongs to the class of benzoic acid derivatives. It is commonly known as MABA and has been extensively studied in scientific research due to its potential applications in various fields.
Wirkmechanismus
MABA exerts its biological effects by binding to specific targets in cells and tissues. The exact mechanism of action of MABA is not fully understood, but it is believed to involve the inhibition of enzymes and signaling pathways that are involved in disease progression. MABA has been shown to bind to proteins such as tubulin and histone deacetylase, which play important roles in cell division and gene expression.
Biochemische Und Physiologische Effekte
MABA has been shown to have a range of biochemical and physiological effects, depending on the target it binds to. In cancer cells, MABA has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammation, MABA has been shown to reduce the production of pro-inflammatory cytokines, leading to the suppression of inflammation. In neurodegenerative diseases, MABA has been shown to protect neurons from oxidative stress and apoptosis, leading to the prevention of neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
MABA has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, MABA also has some limitations, including its high cost and potential toxicity at high concentrations. Therefore, it is important to use MABA in a controlled manner and to follow appropriate safety protocols.
Zukünftige Richtungen
There are several future directions for the research on MABA. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the development of novel anticancer and anti-inflammatory drugs. Another direction is to explore its potential applications in material science, particularly in the development of organic electronic and optoelectronic devices. Additionally, further studies are needed to elucidate the exact mechanism of action of MABA and to identify its specific targets in cells and tissues. Overall, the research on MABA has great potential for advancing our understanding of biological processes and developing new therapeutic agents.
Synthesemethoden
MABA can be synthesized by reacting 2-nitroaniline with 3-(methylamino)propylamine in the presence of sodium borohydride. The resulting intermediate is then reacted with methyl 2-bromo-5-nitrobenzoate to yield MABA. This synthesis method has been optimized to achieve high yields and purity of MABA.
Wissenschaftliche Forschungsanwendungen
MABA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, MABA has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In biochemistry, MABA has been used as a probe to study protein-ligand interactions and enzyme kinetics. In material science, MABA has been explored for its potential applications in organic electronics and optoelectronics.
Eigenschaften
CAS-Nummer |
13450-71-0 |
|---|---|
Produktname |
methyl 2-[2-amino-N-[3-(methylamino)propyl]anilino]benzoate |
Molekularformel |
C18H23N3O2 |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
methyl 2-[2-amino-N-[3-(methylamino)propyl]anilino]benzoate |
InChI |
InChI=1S/C18H23N3O2/c1-20-12-7-13-21(17-11-6-4-9-15(17)19)16-10-5-3-8-14(16)18(22)23-2/h3-6,8-11,20H,7,12-13,19H2,1-2H3 |
InChI-Schlüssel |
BXENWNJCBCMLPI-UHFFFAOYSA-N |
SMILES |
CNCCCN(C1=CC=CC=C1C(=O)OC)C2=CC=CC=C2N |
Kanonische SMILES |
CNCCCN(C1=CC=CC=C1C(=O)OC)C2=CC=CC=C2N |
Synonyme |
2-[(2-Aminophenyl)[3-(methylamino)propyl]amino]benzoic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



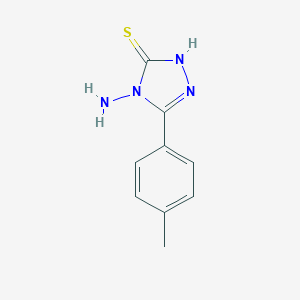

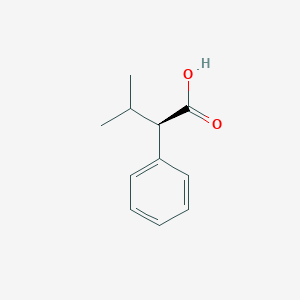

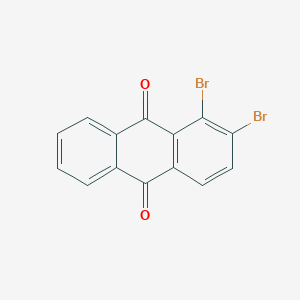
![2-[Ethyl[3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B81953.png)



